molecular formula C14H20Cl2N2O3 B154390 Mecaphane CAS No. 1952-97-2

Mecaphane

Cat. No. B154390
CAS RN: 1952-97-2
M. Wt: 335.2 g/mol
InChI Key: VKYIPXSTNJXGRF-LBPRGKRZSA-N
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Description

Mecaphane, also known as 4,4’-methylenebis(2-chloroaniline) (MBOCA), is a chemical compound that has been widely used in the production of polyurethane elastomers, coatings, and adhesives. It is a highly reactive compound that requires careful handling due to its potential health hazards. In

Mechanism Of Action

Mecaphane is a highly reactive compound that can crosslink with other molecules to form a network structure. This crosslinking mechanism is what makes it useful in the production of polyurethane elastomers, coatings, and adhesives. In the context of biomaterials, Mecaphane can be used to create scaffolds that mimic the extracellular matrix of tissues, promoting cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially inhibiting tumor growth.

Biochemical And Physiological Effects

Mecaphane has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It can also cause skin irritation and allergic reactions in humans. In the context of biomaterials, Mecaphane has been shown to promote cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis in cancer cells, potentially inhibiting tumor growth.

Advantages And Limitations For Lab Experiments

Mecaphane is a highly reactive compound that can be used to create a variety of materials, making it useful in the production of polyurethane elastomers, coatings, and adhesives. Its potential use in biomaterials and cancer treatment also makes it a promising area of research. However, its hazardous nature requires careful handling, and its toxic effects on certain organs and tissues must be taken into consideration when conducting experiments.

Future Directions

Future research on Mecaphane could focus on its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, further investigation into its mechanism of action in the treatment of cancer could lead to the development of new cancer therapies. Research could also focus on the development of safer synthesis methods for Mecaphane, as well as the identification of alternative compounds that could be used in its place.

Synthesis Methods

Mecaphane is synthesized through the reaction of aniline with phosgene to form Mecaphane’-methylenedianiline (MDA), which is then reacted with thionyl chloride to produce Mecaphane. The synthesis process requires careful handling of the chemicals involved due to their hazardous nature.

Scientific Research Applications

Mecaphane has been extensively studied for its potential use in the production of polyurethane elastomers, coatings, and adhesives. It has also been investigated for its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, Mecaphane has been studied for its potential use in the treatment of certain types of cancer, such as melanoma.

properties

CAS RN

1952-97-2

Product Name

Mecaphane

Molecular Formula

C14H20Cl2N2O3

Molecular Weight

335.2 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid

InChI

InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1

InChI Key

VKYIPXSTNJXGRF-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N

SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N

Canonical SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N

Other CAS RN

1952-97-2

synonyms

mecaphane
mecaphane, (DL-Phe)-isome

Origin of Product

United States

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